molecular formula C21H27NO3 B7783077 Propafenone CAS No. 9083-41-4

Propafenone

Cat. No.: B7783077
CAS No.: 9083-41-4
M. Wt: 341.4 g/mol
InChI Key: JWHAUXFOSRPERK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Propafenone undergoes various chemical reactions, including:

Common reagents used in these reactions include acidic alumina, toluene solvent, and various reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Propafenone is often compared with other anti-arrhythmic agents such as flecainide and metoprolol. Unlike flecainide, this compound has additional beta-blocking activity, which can cause bradycardia and bronchospasm . Metoprolol, on the other hand, is a selective beta-blocker and does not have the sodium channel blocking properties of this compound . Another similar compound is diprafenone, which is structurally similar to this compound and is used for its anti-arrhythmic properties .

Conclusion

This compound is a versatile compound with significant applications in medicine, particularly in the treatment of arrhythmias. Its unique combination of sodium channel blocking and beta-blocking activities makes it a valuable tool in managing various cardiac conditions. Ongoing research continues to explore its full potential and optimize its therapeutic use.

Properties

IUPAC Name

1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHAUXFOSRPERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34183-22-7 (hydrochloride)
Record name Propafenone [INN:BAN]
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DSSTOX Substance ID

DTXSID9045184
Record name Propafenone
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Molecular Weight

341.4 g/mol
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Physical Description

Solid
Record name Propafenone
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Solubility

Slightly soluble, 7.58e-03 g/L
Record name Propafenone
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Mechanism of Action

The electrophysiological effect of propafenone manifests itself in a reduction of upstroke velocity (Phase 0) of the monophasic action potential. In Purkinje fibers, and to a lesser extent myocardial fibers, propafenone reduces the fast inward current carried by sodium ions, which is responsible for the drugs antiarrhythmic actions. Diastolic excitability threshold is increased and effective refractory period prolonged. Propafenone reduces spontaneous automaticity and depresses triggered activity. At very high concentrations in vitro, propafenone can inhibit the slow inward current carried by calcium but this calcium antagonist effect probably does not contribute to antiarrhythmic efficacy., The effects of the antiarrhythmic drug propafenone at Kv2.1 channels were studied with wild-type and mutated channels expressed in Xenopus laevis oocytes. Propafenone decreased the Kv2.1 currents in a time- and voltage-dependent manner (decrease of the time constants of current rise, increase of block with the duration of voltage steps starting from a block of less than 19%, increase of block with the amplitude of depolarization yielding a fractional electrical distance delta of 0.11 to 0.16). Block of Kv2.1 appeared with application to the intracellular, but not the extracellular, side of membrane patches. In mutagenesis experiments, all parts of the Kv2.1 channel were successively exchanged with those of the Kv1.2 channel, which is much more sensitive to propafenone. The intracellular amino and carboxyl terminus and the intracellular linker S4-S5 reduced the blocking effect of propafenone, whereas the linker S5-S6, as well as the segment S6 of the Kv1.2 channel, abolished it to the value of the Kv1.2 channel. In the linker S5-S6, this effect could be narrowed down to two groups of amino acids (groups 372 to 374 and 383 to 384), which also affected the sensitivity to tetraethylammonium. In segment S6, several amino acids in the intracellularly directed part of the helix significantly reduced propafenone sensitivity. The results suggest that propafenone blocks the Kv2.1 channel in the open state from the intracellular side by entering the inner vestibule of the channel. These results are consistent with a direct interaction of propafenone with the lower part of the pore helix and/or residues of segment S6., Propafenone is considered a class I (membrane-stabilizing) antiarrhythmic agent, although the antiarrhythmic and electrophysiologic actions of the drug are complex in that it also has demonstrated some beta-adrenergic blocking and calcium-channel blocking activity. Like encainide and flecainide, the principal effect of propafenone on cardiac tissue appears to be a concentration-dependent inhibition of the transmembrane influx of extracellular sodium ions via fast sodium channels, as indicated by a decrease in the maximal rate of depolarization of phase 0 of the action potential and a shift of the membrane-responsiveness curve in the hyperpolarizing direction. Since this effect is greater at higher stimulation frequencies and less negative membrane potentials, the drug's sodium blockade is enhanced in ischemic cardiac tissue. Studies in cardiac tissue in animals indicate that propafenone binds to fast sodium channels in both their active and inactive states; the drug thereby inhibits recovery after repolarization in a time- and voltage-dependent manner, which is associated with subsequent dissociation of the drug from the sodium channels. Propafenone induces phasic (frequency-dependent) sodium channel blockade faster than encainide or flecainide, while recovery is similar to flecainide and faster than encainide. Propafenone also appears to have a slight inhibitory effect (approximately 1/75 the potency of verapamil) on the transmembrane influx of extracellular calcium ions via slow calcium channels (calcium-channel blocking effect), but this effect generally occurs only at high drug concentrations and probably does not contribute to antiarrhythmic efficacy. Propafenone has no vagomimetic or vagolytic effect on cardiac muscle.
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CAS No.

54063-53-5
Record name Propafenone
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Record name PROPAFENONE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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